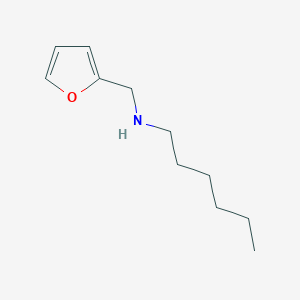

N-(furan-2-ylmethyl)hexan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(furan-2-ylmethyl)hexan-1-amine” is a chemical compound that contains a furan ring. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . The compound “N-(furan-2-ylmethyl)hexan-1-amine” is likely to be a derivative of furan .

Synthesis Analysis

The synthesis of amides and esters containing furan rings can be achieved under microwave-assisted conditions . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents . The reaction time, the solvent, and the amounts of the substrates were optimized . After crystallization or flash chromatography, the final compounds were isolated with good or very good yields . A 21% yield of the target secondary amine (N-(furan-2-ylmethyl)aniline) was obtained at room temperature using ethyl acetate as the solvent .Molecular Structure Analysis

The molecular structure of “N-(furan-2-ylmethyl)hexan-1-amine” is likely to contain a furan ring and an amine group . The compound “N-(furan-2-ylmethyl)furan-2-carboxamide” was produced using 2-furoic acid, furfurylamine, and furfuryl alcohol .Chemical Reactions Analysis

The reactions for the synthesis of “N-(furan-2-ylmethyl)hexan-1-amine” were carried out in a microwave reactor in the presence of effective coupling reagents . The reaction time, the solvent, and the amounts of the substrates were optimized .Applications De Recherche Scientifique

Antibacterial Activity

Furan derivatives, such as N-(furan-2-ylmethyl)hexan-1-amine, have been found to have significant antibacterial activity . This is particularly important in the realm of medicinal chemistry, where the search for new drugs often involves the inclusion of the furan nucleus . Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas .

Antimicrobial Drugs

The rise in drug resistance to clinically utilized anti-infectives has created an urgent need to find new antimicrobial compounds with distinct mechanisms of action . Furan derivatives, including N-(furan-2-ylmethyl)hexan-1-amine, are being explored as potential solutions to this problem .

Synthesis of Useful Amines from Biomass-Based Furan Compounds

N-(furan-2-ylmethyl)hexan-1-amine can be synthesized from biomass-based furan compounds . This process involves the transformation of these versatile building blocks into valuable amine compounds via reductive amination or hydrogen-borrowing amination mechanisms .

Production of High-Value-Added Chemicals

The use of low-cost and readily available furan-based oxygenates, such as N-(furan-2-ylmethyl)hexan-1-amine, for the synthesis of high-value-added chemicals has become a research hotspot in biorefinery .

Synthesis of Amides and Esters Containing Furan Rings

N-(furan-2-ylmethyl)hexan-1-amine can be used in the synthesis of amides and esters containing furan rings . This process involves the use of 2-furoic acid, furfurylamine, and furfuryl alcohol, and is carried out in a microwave reactor in the presence of effective coupling reagents .

Development of More Efficient and Stable Heterogeneous Catalysts

Research into the synthesis of amines from bio-based furanic oxygenates, such as N-(furan-2-ylmethyl)hexan-1-amine, is helping to inform the development of more efficient and stable heterogeneous catalysts . This is particularly relevant in the context of the structure–activity relationship, which is a key factor affecting catalytic performances .

Propriétés

IUPAC Name |

N-(furan-2-ylmethyl)hexan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO/c1-2-3-4-5-8-12-10-11-7-6-9-13-11/h6-7,9,12H,2-5,8,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCBILSHADLJGHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNCC1=CC=CO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(furan-2-ylmethyl)hexan-1-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,7-Dimethyl-6-(4-methylphenyl)-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2654518.png)

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)furan-2-carboxamide](/img/structure/B2654524.png)

![2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanyl-N-quinoxalin-6-ylacetamide](/img/structure/B2654529.png)

![2,8,10-trimethyl-N-((tetrahydrofuran-2-yl)methyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2654530.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide](/img/structure/B2654532.png)